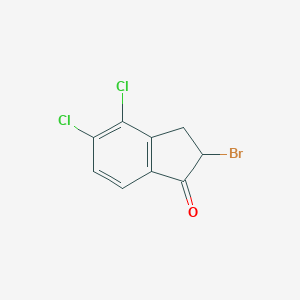
2-Bromo-4,5-dichloro-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-dichloro-1-indanone, also known as DCBI, is a chemical compound widely used in scientific research. It is a potent inhibitor of the enzyme NADPH oxidase, which plays a crucial role in the production of reactive oxygen species (ROS) in cells. DCBI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Wirkmechanismus
2-Bromo-4,5-dichloro-1-indanone exerts its inhibitory effects on NADPH oxidase by binding to the enzyme's active site and preventing the transfer of electrons from NADPH to oxygen, thereby blocking the production of ROS. This inhibition of NADPH oxidase activity has been shown to reduce oxidative stress and inflammation in cells and tissues.
Biochemische Und Physiologische Effekte
2-Bromo-4,5-dichloro-1-indanone has been shown to have several biochemical and physiological effects, including inhibition of ROS production, reduction of cell proliferation, induction of apoptosis, and modulation of immune responses. Moreover, 2-Bromo-4,5-dichloro-1-indanone has been shown to reduce oxidative stress and inflammation in various tissues, including the heart, liver, and lungs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Bromo-4,5-dichloro-1-indanone in lab experiments is its specificity for NADPH oxidase inhibition, which allows for precise targeting of this enzyme without affecting other cellular processes. Moreover, 2-Bromo-4,5-dichloro-1-indanone has been shown to be highly effective in reducing ROS production and inflammation in various cell types. However, 2-Bromo-4,5-dichloro-1-indanone has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Zukünftige Richtungen
There are several future directions for research on 2-Bromo-4,5-dichloro-1-indanone, including its potential therapeutic applications in cancer, inflammation, and cardiovascular disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying 2-Bromo-4,5-dichloro-1-indanone's effects on NADPH oxidase activity and ROS production. Additionally, the development of more potent and selective NADPH oxidase inhibitors based on 2-Bromo-4,5-dichloro-1-indanone's structure could lead to the discovery of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of 2-Bromo-4,5-dichloro-1-indanone involves the reaction of 2-bromo-4,5-dichloroindan-1-one with phosphorus oxychloride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain 2-Bromo-4,5-dichloro-1-indanone in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-dichloro-1-indanone has been widely used as a research tool to study the role of NADPH oxidase in various cellular processes. It has been shown to inhibit the production of ROS in cancer cells, leading to reduced cell proliferation and increased apoptosis. 2-Bromo-4,5-dichloro-1-indanone has also been studied for its anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines in immune cells. Moreover, 2-Bromo-4,5-dichloro-1-indanone has been investigated for its potential cardioprotective effects, as it can reduce oxidative stress and inflammation in the heart.
Eigenschaften
CAS-Nummer |
156484-77-4 |
|---|---|
Produktname |
2-Bromo-4,5-dichloro-1-indanone |
Molekularformel |
C9H5BrCl2O |
Molekulargewicht |
279.94 g/mol |
IUPAC-Name |
2-bromo-4,5-dichloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H5BrCl2O/c10-6-3-5-4(9(6)13)1-2-7(11)8(5)12/h1-2,6H,3H2 |
InChI-Schlüssel |
JLWZNJHDMGNGBU-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=C1C(=C(C=C2)Cl)Cl)Br |
Kanonische SMILES |
C1C(C(=O)C2=C1C(=C(C=C2)Cl)Cl)Br |
Synonyme |
2-BROMO-4,5-DICHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)
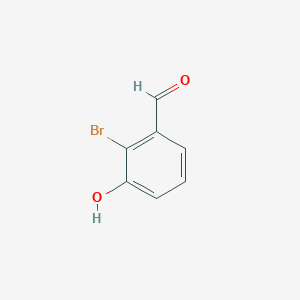
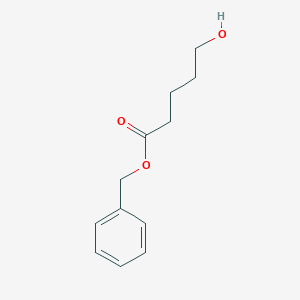
![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)
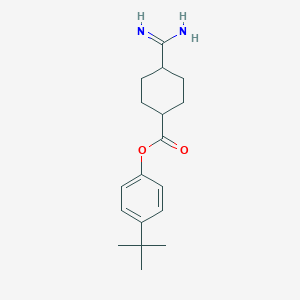
![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)
![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)
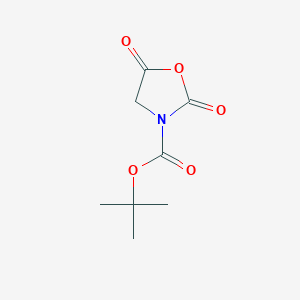
![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)
![3-[(Thiophen-2-yl)methyl]azetidine](/img/structure/B121599.png)
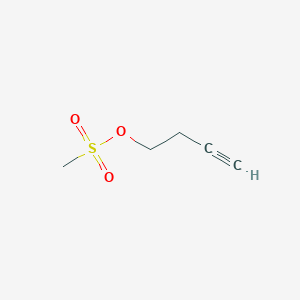
![3-[(Thiophen-3-yl)methyl]azetidine](/img/structure/B121604.png)
![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)
![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)